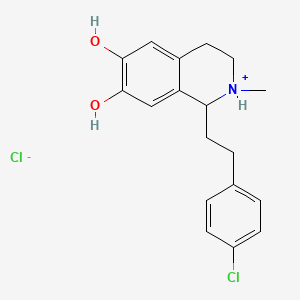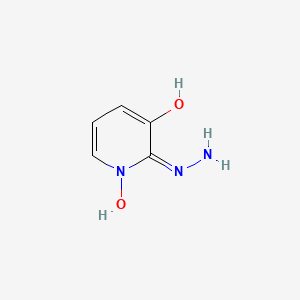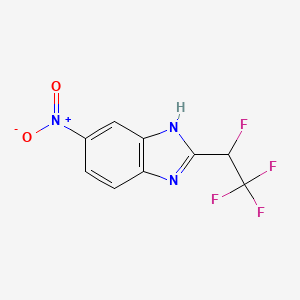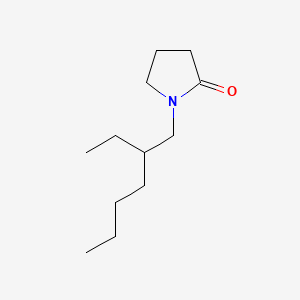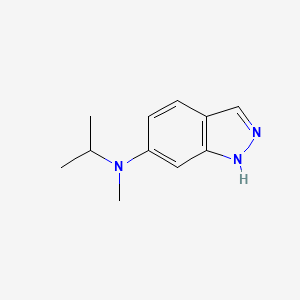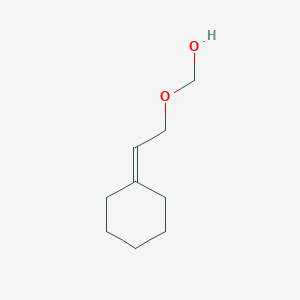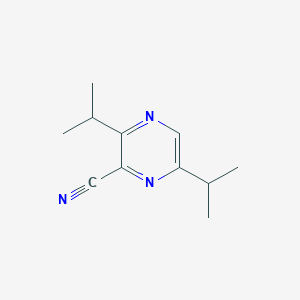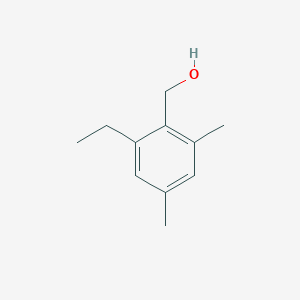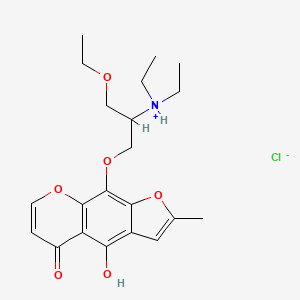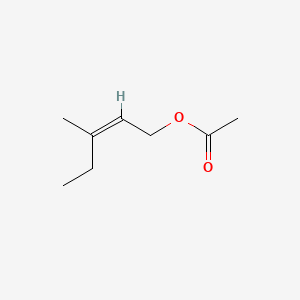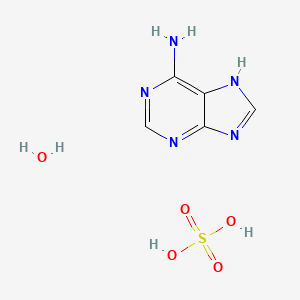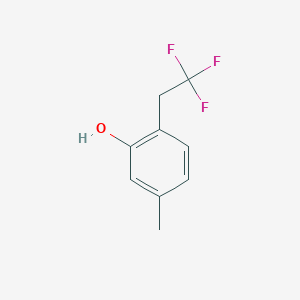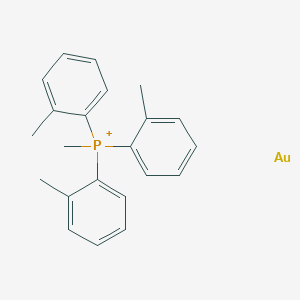
gold;methyl-tris(2-methylphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold;methyl-tris(2-methylphenyl)phosphanium is a gold-based organophosphorus compound with the molecular formula C22H24AuP.
Vorbereitungsmethoden
The synthesis of gold;methyl-tris(2-methylphenyl)phosphanium typically involves the reaction of gold precursors with tris(2-methylphenyl)phosphine. One common method includes the use of gold chloride (AuCl) and tris(2-methylphenyl)phosphine in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under inert atmosphere conditions to prevent oxidation .
Analyse Chemischer Reaktionen
Gold;methyl-tris(2-methylphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold(I) complexes.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Gold;methyl-tris(2-methylphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its unique interactions with cellular components.
Industry: It is used in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of gold;methyl-tris(2-methylphenyl)phosphanium involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the gold atom, which can form strong bonds with sulfur and nitrogen atoms in biomolecules .
Vergleich Mit ähnlichen Verbindungen
Gold;methyl-tris(2-methylphenyl)phosphanium can be compared with other gold-based organophosphorus compounds such as:
- Gold;tris(2-methylphenyl)phosphanium
- Gold;tris(2-phenyl)phosphanium
- Gold;tris(2-methylphenyl)phosphine oxide
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific methyl group, which can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
110981-37-8 |
|---|---|
Molekularformel |
C22H24AuP+ |
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
gold;methyl-tris(2-methylphenyl)phosphanium |
InChI |
InChI=1S/C22H24P.Au/c1-17-11-5-8-14-20(17)23(4,21-15-9-6-12-18(21)2)22-16-10-7-13-19(22)3;/h5-16H,1-4H3;/q+1; |
InChI-Schlüssel |
DQXUJWGVPBFCFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[P+](C)(C2=CC=CC=C2C)C3=CC=CC=C3C.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


